Tris-Borate-EDTA buffer, 5X

Übersicht

Beschreibung

Tris-Borate-EDTA buffer, commonly referred to as TBE buffer, is a widely used buffer solution in molecular biology. It contains a mixture of Tris base, boric acid, and ethylenediaminetetraacetic acid (EDTA). This buffer is primarily used in electrophoresis for the separation of nucleic acids, such as DNA and RNA, due to its high buffering capacity and ability to maintain a stable pH during the process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: To prepare a 5X stock solution of Tris-Borate-EDTA buffer, the following components are required:

- 54 grams of Tris base (C₄H₁₁NO₃)

- 27.5 grams of boric acid (H₃BO₃)

- 20 milliliters of 0.5 M EDTA solution (pH 8.0)

Procedure:

- Dissolve 54 grams of Tris base and 27.5 grams of boric acid in approximately 800 milliliters of deionized water.

- Add 20 milliliters of 0.5 M EDTA solution to the mixture.

- Adjust the volume to 1 liter with deionized water.

- Mix the solution thoroughly using a magnetic stirrer.

- Adjust the pH to 8.3 if necessary.

- Sterilize the solution by autoclaving and store at room temperature .

Industrial Production Methods: In industrial settings, the preparation of Tris-Borate-EDTA buffer follows similar steps but on a larger scale. The components are mixed in large reactors, and the solution is sterilized using industrial autoclaves. The buffer is then packaged in sterile containers for distribution.

Analyse Chemischer Reaktionen

Tris-Borate-EDTA buffer is primarily used as a buffer solution and does not undergo significant chemical reactions under normal conditions. the components of the buffer can participate in various reactions:

Tris base: Acts as a buffering agent, maintaining the pH of the solution.

Boric acid: Provides buffering capacity and can form complexes with various molecules.

EDTA: Acts as a chelating agent, binding divalent cations such as magnesium and calcium, which are essential cofactors for many enzymes

Wissenschaftliche Forschungsanwendungen

Tris-Borate-EDTA buffer is extensively used in scientific research, particularly in the fields of molecular biology and biochemistry:

Electrophoresis: Used as a running buffer in agarose and polyacrylamide gel electrophoresis for the separation of DNA and RNA fragments.

DNA Sequencing: Employed in automated DNA sequencing techniques.

Protein Analysis: Utilized in the electrophoretic separation of proteins and nucleic acids.

Plasmid Isolation: Used in the isolation and purification of plasmid DNA from bacterial cultures.

Wirkmechanismus

The effectiveness of Tris-Borate-EDTA buffer in electrophoresis is due to its ability to maintain a stable pH and provide ions that facilitate the movement of nucleic acids through the gel matrix. The Tris base maintains a slightly basic pH, keeping DNA deprotonated and soluble in water. Boric acid contributes to the buffering capacity, while EDTA chelates divalent cations, preventing enzymatic degradation of nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Tris-Borate-EDTA buffer is often compared with other buffer solutions used in electrophoresis:

Tris-Acetate-EDTA (TAE) Buffer: TAE buffer is another commonly used buffer in electrophoresis.

Lithium Borate (LB) Buffer: LB buffer has lower conductivity and can be used with higher voltage, speeding up the electrophoresis process.

Sodium Borate (SB) Buffer: SB buffer is similar to LB buffer but is more cost-effective due to the use of sodium instead of lithium.

Tris-Borate-EDTA buffer is unique in its high buffering capacity and suitability for high-resolution separation of nucleic acids, making it a preferred choice for many molecular biology applications.

Biologische Aktivität

Tris-Borate-EDTA (TBE) buffer is a widely utilized buffer in molecular biology, particularly for the separation and analysis of nucleic acids through gel electrophoresis. The composition of TBE includes Tris base, boric acid, and EDTA, providing a stable environment for nucleic acid manipulation. This article explores the biological activity of 5X TBE buffer, emphasizing its applications, mechanisms, and comparative effectiveness in various electrophoretic techniques.

Composition and Preparation

The 5X TBE buffer is prepared with the following components:

| Component | Molecular Weight (g/mol) | Concentration in 1X (mM) | Concentration in 5X (mM) | Amount for 1L of 5X |

|---|---|---|---|---|

| Tris Base | 121.14 | 89 | 445 | 54.51 g |

| Boric Acid | 61.83 | 89 | 445 | 27.82 g |

| EDTA (disodium salt) | 372.24 (anhydrous) | 2 | 10 | 3.36 g |

To prepare the buffer, dissolve the specified amounts of each component in deionized water to achieve a final volume of one liter at a pH of approximately 8.3 .

Electrophoresis

TBE buffer is primarily used for agarose and polyacrylamide gel electrophoresis . Its high buffering capacity allows for effective separation of nucleic acids, particularly short fragments (less than 1.5 kbp) due to its ability to maintain a stable pH during electrophoresis . The presence of EDTA chelates divalent metal ions, which can inhibit nucleases, thereby protecting DNA and RNA from degradation during analysis .

Case Studies

-

DNA Fragment Analysis :

A study demonstrated that using TBE buffer resulted in sharper bands during the electrophoresis of PCR products compared to other buffers like TAE (Tris-Acetate-EDTA). This was attributed to TBE's superior buffering capacity, which maintains pH stability better during prolonged runs . -

RNA Sequencing :

TBE has been successfully employed in RNA sequencing protocols, where it facilitated the resolution of RNA fragments by preventing degradation and ensuring consistent migration patterns in gels . -

Automated DNA Sequencing :

In automated DNA sequencing applications, TBE is preferred due to its ability to provide high-resolution separation of DNA fragments, which is crucial for accurate base calling in sequencing technologies .

Comparative Effectiveness

When comparing TBE with other buffers such as TAE, several factors come into play:

| Buffer Type | Buffering Capacity | Best For | Limitations |

|---|---|---|---|

| TBE | High | Short DNA fragments (<1.5 kbp) | Poor recovery of nucleic acids |

| TAE | Moderate | Long DNA fragments (>1.5 kbp) | Less sharp resolution for short fragments |

TBE provides better resolution for smaller DNA fragments but may inhibit enzymatic reactions due to borate's interaction with nucleotides and enzymes .

Safety and Handling

TBE buffer is generally safe to handle; however, standard laboratory safety protocols should be followed. This includes wearing gloves and goggles when preparing or using the buffer to prevent any potential irritation from chemical exposure .

Eigenschaften

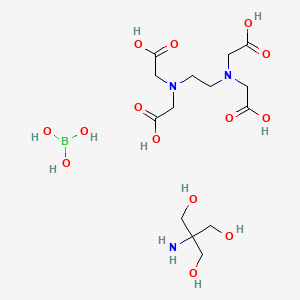

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBLTNPMIGYQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30BN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611705 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610769-35-2 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris Borate EDTA buffer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.